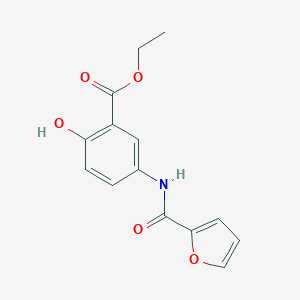![molecular formula C20H16ClN3O2 B309278 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309278.png)
3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide, also known as CBAPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBAPB belongs to the family of benzamide derivatives and has been found to exhibit various biochemical and physiological effects in laboratory experiments.
作用機序
The exact mechanism of action of 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been found to exhibit various biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in tumor cells. It has also been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide in laboratory experiments is its relatively low toxicity compared to other compounds with similar therapeutic properties. However, 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is not very soluble in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects and long-term effects of 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide.
将来の方向性
There are several potential future directions for research on 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide in these conditions. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Finally, more research is needed to fully understand the mechanism of action of 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide and its potential side effects.
合成法
The synthesis of 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide involves the reaction of 4-chlorobenzoyl chloride with 4-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-aminobenzoic acid to obtain 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide. The purity of 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties in laboratory experiments. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
製品名 |
3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide |
|---|---|
分子式 |
C20H16ClN3O2 |
分子量 |
365.8 g/mol |
IUPAC名 |
3-[(4-chlorobenzoyl)amino]-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C20H16ClN3O2/c1-13-9-10-22-18(11-13)24-20(26)15-3-2-4-17(12-15)23-19(25)14-5-7-16(21)8-6-14/h2-12H,1H3,(H,23,25)(H,22,24,26) |
InChIキー |
SQCQHDWUHBHROG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propyl 4-chloro-3-[(2-ethylhexanoyl)amino]benzoate](/img/structure/B309195.png)
![N-(2-ethoxyphenyl)-3-[(2-ethylhexanoyl)amino]benzamide](/img/structure/B309198.png)
![Propyl 5-[(2-ethylhexanoyl)amino]-2-hydroxybenzoate](/img/structure/B309200.png)
![Methyl 4-chloro-3-[(2-ethylhexanoyl)amino]benzoate](/img/structure/B309201.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309204.png)
![4-chloro-N-phenyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309205.png)
![N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309207.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309208.png)
![4-chloro-N-isopentyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309209.png)
![N-(3-methylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309213.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309214.png)
![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)

![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B309218.png)